

(R)-synephrine chemical structure and properties

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Compound of Interest

Compound Name: (R)-synephrine

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An In-depth Technical Guide to **(R)-Synephrine**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: **(R)-synephrine**, the levorotatory enantiomer of p-synephrine, is a naturally occurring protoalkaloid found predominantly in the fruits of *Citrus aurantium* (bitter orange) and other *Citrus* species.[1] Structurally related to endogenous catecholamines like epinephrine, it primarily functions as an adrenergic agonist with a distinct receptor binding profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of **(R)-synephrine**. It includes a detailed summary of its receptor binding affinities, downstream signaling pathways, and methodologies for its experimental evaluation, intended for professionals in biomedical research and drug development.

Chemical Identity and Structure

(R)-synephrine, also known as (-)-synephrine or l-synephrine, possesses a phenethylamine skeleton.[2] Its structure is characterized by a phenol group at the para-position (C4) of the benzene ring, a hydroxyl group at the benzylic carbon (C β), and an N-methylated secondary amine in the ethylamine side chain.[2] The presence of the benzylic hydroxyl group creates a chiral center, leading to the existence of (R) and (S) enantiomers.[2] The naturally occurring and more biologically potent form is the (R)-enantiomer.[1]

Chemical Identifiers

Key chemical identifiers for **(R)-synephrine** and its racemic form are summarized below for precise documentation and procurement.

Identifier	(R)-Synephrine	rac-Synephrine	Source(s)
IUPAC Name	(1R)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-ol	(1RS)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-ol	[2]
Synonyms	(-)-Synephrine, l-Synephrine, (-)-Oxedrine	(±)-Synephrine, Oxedrine, p-Synephrine	[2]
CAS Number	614-35-7	94-07-5	[3]
Molecular Formula	C ₉ H ₁₃ NO ₂	C ₉ H ₁₃ NO ₂	[2]
SMILES	CNCC(O)c1ccc(O)cc1	CNCC(O)c1ccc(O)cc1	[2]
InChIKey	YRCWQPVG YLYSOX-VIFPVBQESA-N	YRCWQPVG YLYSOX-UHFFFAOYSA-N	[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its pharmacokinetics and formulation development. **(R)-synephrine** is a colorless, crystalline solid that is soluble in water.[2] Key quantitative properties are detailed in the table below. It is important to distinguish between the properties of the enantiomer and the racemate, as they can differ significantly, particularly the melting point.

Property	Value	Notes	Source(s)
Molecular Weight	167.21 g/mol	[2]	
Melting Point	162–164 °C (with decomposition)	(R)-enantiomer free base	[2]
184–185 °C	Racemic mixture	[2]	
pKa (Protonated Amine)	9.79	Apparent pKa	[2]
pKa (Phenolic Hydroxyl)	9.55	Apparent pKa	[2]
logP (Predicted)	-0.73	ALOGPS prediction	[3]
Water Solubility (Predicted)	46.9 g/L	ALOGPS prediction	[3]

Pharmacology and Mechanism of Action

(R)-synephrine acts as a sympathomimetic agent, primarily through its interaction with adrenergic receptors (adrenoceptors).[4] However, its receptor binding profile is distinct from that of its structural relative, m-synephrine (phenylephrine), and endogenous catecholamines, resulting in a different pharmacological and safety profile.[5] The (R)-enantiomer is generally more potent than the (S)-enantiomer at adrenergic receptors.[1]

Receptor Binding Profile

(R)-synephrine exhibits a notable preference for α -adrenergic receptors over β -receptors.[2] Its affinity, however, is significantly lower than that of classical agonists like norepinephrine.[5]

- α_1 -Adrenoceptors: **(R)-synephrine** acts as a partial agonist at α_1 -adrenoceptors.[6][7] Studies using human α_{1a} -receptors expressed in HEK293 cells showed that racemic synephrine produced a maximal response at 100 μ M, which was approximately 55% of the maximum response of phenylephrine.[5][6] This interaction is thought to mediate its vasoconstrictive effects.[8]

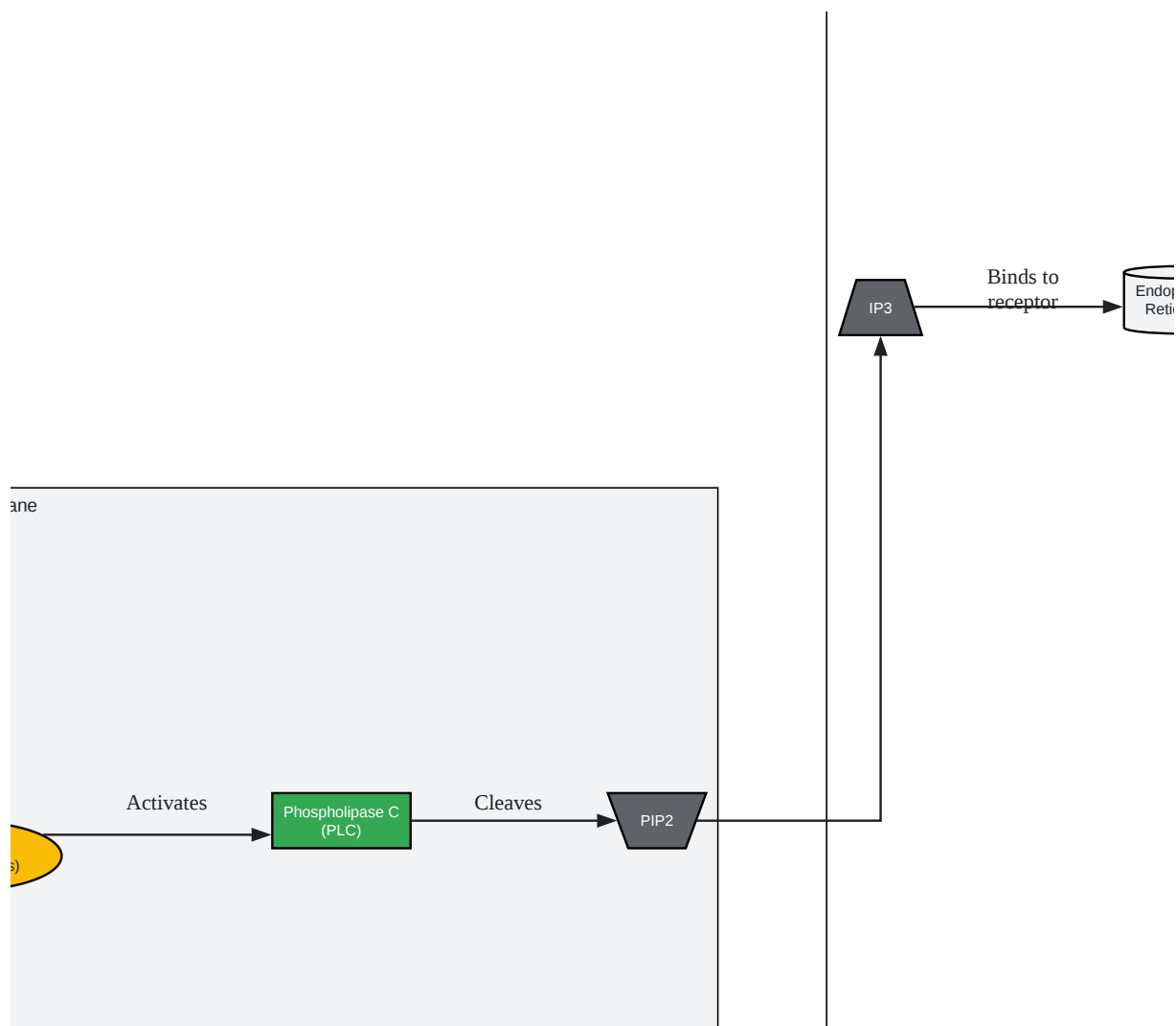
- α_2 -Adrenoceptors: It demonstrates low binding affinity for α_2 -adrenoceptors and acts as an antagonist at α_{2a} and α_{2c} subtypes.[2][6]
- β -Adrenoceptors: The potency of **(R)-synephrine** at β -adrenoceptors (β_1 , β_2 , and β_3) is much lower than at α -receptors.[1][2] While some effects, such as those on lipolysis, are attributed to weak β_3 -adrenoceptor agonism, its overall impact on β_1/β_2 -receptors, which mediate cardiac stimulation, is minimal at typical concentrations.[9]
- Other Receptors: Weak activity has also been reported at serotonin (5-HT) receptors and trace amine-associated receptor 1 (TAAR1).[2][7]

The low binding affinity for α_1 , β_1 , and β_2 adrenoceptors explains the observed lack of significant cardiovascular effects (e.g., increased heart rate or blood pressure) at standard oral doses.[5]

Signaling Pathways

The pharmacological effects of **(R)-synephrine** are initiated by the activation of G protein-coupled receptors (GPCRs), leading to downstream intracellular signaling cascades.

α_1 -Adrenergic Receptor Signaling: As a partial agonist, **(R)-synephrine**'s binding to α_1 -adrenoceptors primarily activates the Gq alpha subunit. This initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction.



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Figure 1. Simplified α_1 -Adrenergic Gq Signaling Pathway.

Other Signaling Pathways: Research has also implicated **(R)-synephrine** in the modulation of other signaling pathways, including the inhibition of the STAT6 pathway in the context of inflammation and the activation of the Akt/GSK3 β pathway related to anti-adipogenic effects. [10][11] In some cellular models, it has been shown to suppress p38 MAPK and NF- κ B signaling.[12]

Experimental Methodologies

Evaluating the pharmacological profile of **(R)-synephrine** involves a variety of in vitro assays. Receptor binding and functional assays are crucial for determining affinity, potency, and

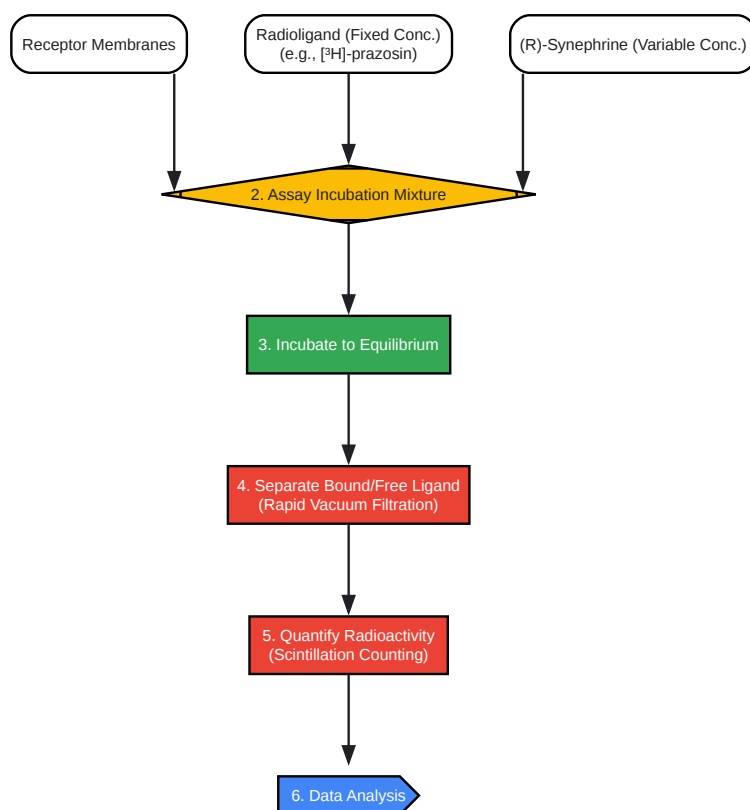
efficacy.

Radioligand Receptor Binding Assay Protocol

A competitive radioligand binding assay is a standard method to determine the affinity (K_i) of a test compound for a specific receptor. The protocol involves measuring the displacement of a high-affinity radiolabeled ligand by increasing concentrations of the unlabeled test compound, **(R)-synephrine**.

General Methodology:

- Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human α_{1a} -adrenoceptors).[6]
- Assay Incubation: Membranes are incubated in a buffered solution with a fixed concentration of a suitable radioligand (e.g., [^3H]-prazosin for α_1 -receptors) and varying concentrations of unlabeled **(R)-synephrine**.
- Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically via rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of **(R)-synephrine**. A sigmoidal competition curve is fitted to the data to determine the IC_{50} value (the concentration of **(R)-synephrine** that inhibits 50% of specific radioligand binding). The IC_{50} is then converted to an affinity constant (K_i) using the Cheng-Prusoff equation.



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Figure 2. General Workflow for a Competitive Radioligand Binding Assay.

ADME and Toxicology Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited data is available on the specific ADME profile of **(R)-synephrine**. Studies in mice have shown that it can cross the blood-brain barrier.[7] The primary route of metabolism for sympathomimetic amines involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), although synephrine's stability against these enzymes may differ from endogenous catecholamines.

Toxicology

The acute toxicity of synephrine is considered low.[2] In animal studies, the maximum tolerated subcutaneous doses were 300 mg/kg in mice and 400 mg/kg in rats and guinea pigs.[2] Subchronic oral administration in mice did not result in significant biochemical or hematological alterations.[2] The main safety concerns have been related to potential cardiovascular effects, but as detailed in the pharmacology section, the receptor binding profile of **(R)-synephrine** suggests a low risk for such events at typical doses compared to other sympathomimetic amines like ephedrine or m-synephrine (phenylephrine).[5][13]

Conclusion

(R)-synephrine is a well-characterized protoalkaloid with a distinct pharmacological profile centered on its activity as a low-potency, partial agonist of α_1 -adrenergic receptors. Its chemical structure, featuring a chiral center at the benzylic carbon, is key to its biological activity. While it shares a structural backbone with more potent sympathomimetics, its specific receptor affinities result in a different and more favorable safety profile, particularly concerning cardiovascular effects. The methodologies outlined provide a framework for its continued investigation, which is essential for fully elucidating its therapeutic potential and mechanism of action for drug development professionals.

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